2,3-dihydro-1H-inden-2-ylhydrazine
Overview
Description
2,3-Dihydro-1H-inden-2-ylhydrazine is a chemical compound with the molecular formula C9H12N2 It is a derivative of indene, featuring a hydrazine functional group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-2-ylhydrazine typically involves the reaction of indanone with hydrazine hydrate. The process can be summarized as follows:
Starting Material: Indanone
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-2-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Indanone derivatives
Reduction: Saturated hydrazine derivatives
Substitution: Various substituted hydrazine compounds
Scientific Research Applications
2,3-Dihydro-1H-inden-2-ylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-2-ylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
- 2,3-Dihydro-1H-inden-5-ylhydrazine
- 1H-Inden-2-ylhydrazine
- 2,3-Dihydro-1H-inden-1-one
Comparison: 2,3-Dihydro-1H-inden-2-ylhydrazine is unique due to its specific substitution pattern on the indene ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,11H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXIYQFEGQZIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556863 | |
Record name | (2,3-Dihydro-1H-inden-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45894-21-1 | |
Record name | (2,3-Dihydro-1H-inden-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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